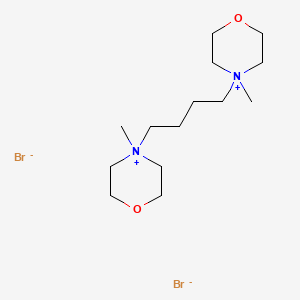
Morpholinium, 4,4'-tetramethylenebis(4-methyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications .
Preparation Methods
The synthesis of Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-methylmorpholine with a suitable brominating agent under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Scientific Research Applications
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. Detailed studies are required to fully understand the molecular targets and pathways involved .
Comparison with Similar Compounds
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
- 4-Ethyl-4-methylmorpholinium bromide
- N-Methyl-N-ethylmorpholinium bromide
- 4-Ethyl-4-methylmorpholinium bromide
These compounds share structural similarities but may differ in their chemical properties and applications, making Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) unique in its specific uses and effects.
Properties
CAS No. |
6573-71-3 |
|---|---|
Molecular Formula |
C14H30Br2N2O2 |
Molecular Weight |
418.21 g/mol |
IUPAC Name |
4-methyl-4-[4-(4-methylmorpholin-4-ium-4-yl)butyl]morpholin-4-ium;dibromide |
InChI |
InChI=1S/C14H30N2O2.2BrH/c1-15(7-11-17-12-8-15)5-3-4-6-16(2)9-13-18-14-10-16;;/h3-14H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
WMPXZRNMBZPVIN-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCOCC1)CCCC[N+]2(CCOCC2)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















